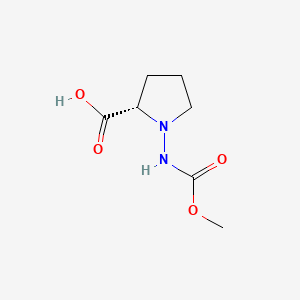
Longiferone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longiferone B is a daucane sesquiterpene isolated from the Boesenbergia longiflora rhizomes . It has shown anti-inflammatory activity against NO release with an IC50 value of 21.0µM, and also suppressed the iNOS and COX-2 mRNA expression .
Molecular Structure Analysis
Longiferone B has a molecular weight of 218.33 and a molecular formula of C15H22O . The structure is classified under terpenoids and sesquiterpenes .Physical And Chemical Properties Analysis
Longiferone B is an oil and is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Anti-Inflammatory Activity : Longiferone B, isolated from the rhizomes of Boesenbergia longiflora, has demonstrated significant anti-inflammatory activity. It was found to inhibit nitric oxide (NO) release, with IC50 values of 21.0 µM. Additionally, Longiferone B suppressed the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in the inflammatory response (Sudsai et al., 2014).
Isolation from Traditional Medicinal Plants : This compound was isolated during the study of Boesenbergia longiflora, a plant traditionally used for treating various inflammatory conditions. The isolation and identification of Longiferone B from this plant underscore its potential therapeutic applications in traditional medicine practices (Sudsai et al., 2014).
Chemical Composition and Structure : The study provided detailed insights into the chemical structure of Longiferone B, which is important for understanding its biological activity and potential for drug development (Sudsai et al., 2014).
Mechanism of Action
properties
IUPAC Name |
(3R,3aS,8aR)-6,8a-dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)12-6-8-15(4)7-5-11(3)14(16)9-13(12)15/h5,12-13H,1,6-9H2,2-4H3/t12-,13-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMZPJSZMOWSFA-YDHLFZDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CCC(C2CC1=O)C(=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]2(CC[C@H]([C@@H]2CC1=O)C(=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Longiferone B | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


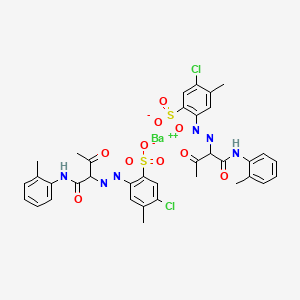
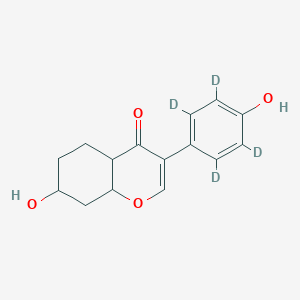
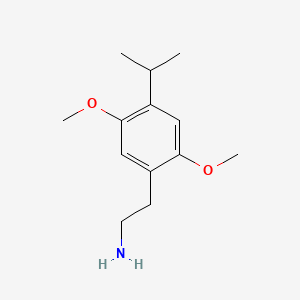
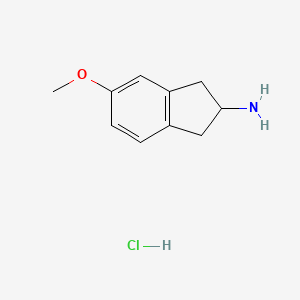



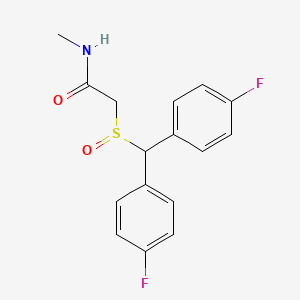
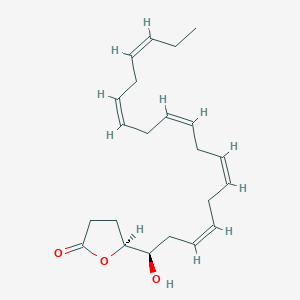
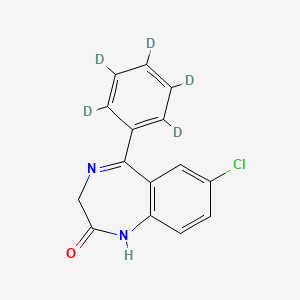
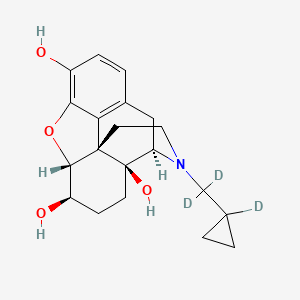
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
